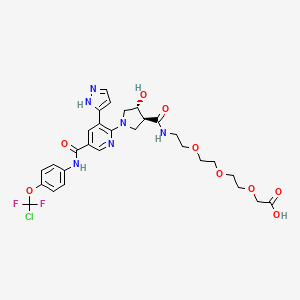

ABL-001-Amide-PEG3-acid

Description

Significance of Bifunctional Molecules in Targeted Approaches

Bifunctional molecules are compounds that possess two distinct functional groups, enabling them to interact with two different molecular targets simultaneously. nih.govmarcherin.be This "two-headed" approach has revolutionized targeted therapies by allowing for the creation of molecules that can bridge two proteins or a protein and a small molecule, inducing proximity and triggering a specific biological outcome. nih.govresearchgate.net A prominent example of this strategy is the development of Proteolysis Targeting Chimeras (PROTACs). wuxibiology.comsci-hub.se PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. wuxibiology.comsci-hub.se This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal system, the proteasome. sci-hub.se This approach is particularly valuable for targeting proteins that have been traditionally considered "undruggable" by conventional inhibitors. marcherin.bethno.org

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely used in bioconjugation due to their unique and favorable properties. purepeg.comaxispharm.com Bioconjugation is the chemical process of joining two molecules, at least one of which is a biomolecule, to form a single hybrid. precisepeg.com PEG linkers are chains of repeating ethylene (B1197577) glycol units that are chemically inert, non-toxic, and generally non-immunogenic. broadpharm.comthermofisher.com Their high water solubility is a key advantage, as it can improve the solubility of hydrophobic molecules to which they are attached. axispharm.comprecisepeg.comthermofisher.com

The process of attaching PEG chains, known as PEGylation, can enhance the stability of biomolecules by protecting them from enzymatic degradation. purepeg.comprecisepeg.com The length of the PEG linker can be precisely controlled, allowing for the optimization of the distance between the two connected moieties, which is crucial for the biological activity of bifunctional molecules like PROTACs. precisepeg.comnih.gov PEG linkers can be either monodispersed, with a single, defined molecular weight, or polydispersed, which is a mixture of polymers with a range of molecular weights. broadpharm.com For applications requiring high precision, such as in the development of sophisticated therapeutics, monodispersed PEG linkers are preferred. broadpharm.com

Contextualizing ABL-001-Amide-PEG3-acid as a Key Research Building Block

This compound is a heterobifunctional chemical linker that has emerged as a valuable tool in chemical biology research, particularly in the synthesis of targeted therapies. It incorporates an amide group, a three-unit polyethylene glycol (PEG3) spacer, and a carboxylic acid functional group. This specific architecture makes it an ideal building block for constructing complex bifunctional molecules.

The amide group can be involved in forming a stable bond with one part of a larger molecule, while the terminal carboxylic acid can be activated to react with an amine group on another molecule, forming a stable amide linkage. broadpharm.combroadpharm.com The PEG3 spacer provides a defined and flexible linkage, which is crucial for enabling the two ends of the bifunctional molecule to reach and bind to their respective targets effectively. nih.gov

While specific research findings detailing the direct use of this compound in published studies are limited, its structure is analogous to linkers used in the development of PROTACs and other targeted therapies. targetmol.comtargetmol.comdcchemicals.com For instance, research into PROTACs targeting the BCR-ABL oncoprotein, a driver of chronic myeloid leukemia, has highlighted the importance of the linker in modulating the efficacy of protein degradation. nih.gov Studies have shown that varying the length and composition of the PEG linker can significantly impact the degradation of the target protein. nih.gov The design of this compound, with its defined PEG3 length, allows for the systematic exploration of linker properties in the optimization of such targeted protein degraders.

The table below outlines the key chemical features of this compound, highlighting its role as a versatile research tool.

| Feature | Description | Significance in Research |

| Amide Group | A stable functional group. | Provides a robust connection point within a larger molecular construct. |

| PEG3 Spacer | A three-unit polyethylene glycol chain. | Offers a defined length and flexibility, crucial for optimal target engagement in bifunctional molecules. nih.gov Enhances water solubility. axispharm.comprecisepeg.com |

| Carboxylic Acid | A reactive functional group. | Allows for straightforward conjugation to amine-containing molecules, such as proteins or other synthetic ligands, through amide bond formation. broadpharm.combroadpharm.com |

Structure

2D Structure

Properties

Molecular Formula |

C29H33ClF2N6O9 |

|---|---|

Molecular Weight |

683.1 g/mol |

IUPAC Name |

2-[2-[2-[2-[[(3S,4R)-1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)-2-pyridinyl]-4-hydroxypyrrolidine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C29H33ClF2N6O9/c30-29(31,32)47-20-3-1-19(2-4-20)36-27(42)18-13-21(23-5-6-35-37-23)26(34-14-18)38-15-22(24(39)16-38)28(43)33-7-8-44-9-10-45-11-12-46-17-25(40)41/h1-6,13-14,22,24,39H,7-12,15-17H2,(H,33,43)(H,35,37)(H,36,42)(H,40,41)/t22-,24-/m0/s1 |

InChI Key |

XPTZKDAIAPRLMB-UPVQGACJSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O |

Canonical SMILES |

C1C(C(CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Abl 001 Amide Peg3 Acid

Strategies for Synthesis of ABL-001-Amide-PEG3-acid and its Precursors

Solid-phase peptide synthesis (SPPS) offers a highly efficient method for the assembly of linear molecules like peptides and, by extension, functionalized linkers for molecules like this compound. researchgate.netnih.gov In this approach, the synthesis begins with the attachment of a starting material to a solid support, or resin, allowing for the sequential addition of building blocks. peptide.com Excess reagents and byproducts are easily removed by filtration, simplifying the purification process at each step. nih.gov

For the synthesis of the PEGylated linker portion of this compound, a resin can be functionalized with a protected form of the PEG3-acid moiety. Subsequently, a precursor of ABL-001 containing a reactive amine group can be coupled to the resin-bound linker. This method allows for the controlled, stepwise construction of the molecule. The use of PEG linkers in SPPS is advantageous as they are hydrophilic and can improve the aqueous solubility of the final product. peptide.com

The amide bond formation in SPPS is typically mediated by standard peptide coupling reagents. The final this compound can then be cleaved from the resin to yield the desired product. This solid-phase approach is particularly amenable to the rapid synthesis of libraries of related compounds for structure-activity relationship studies.

Solution-phase synthesis provides a classical and versatile alternative for the preparation of this compound. This method involves carrying out all reactions in a solvent, with purification of the product at each step, typically by chromatography or crystallization. While often more time-consuming than SPPS due to the purification challenges, solution-phase synthesis can be more readily scaled up for the production of larger quantities of the target compound. nih.gov

A plausible solution-phase route would involve the synthesis of the ABL-001 core and the Amide-PEG3-acid linker as separate molecules. The linker itself can be constructed through a stepwise process to introduce the PEG3 unit and the terminal carboxylic acid, which would be protected until the final step. The key step is the coupling of the ABL-001 amine precursor with the activated carboxylic acid of the linker, followed by deprotection of the terminal acid on the PEG linker.

| Synthetic Method | Typical Yields (Research Scale) | Purity (after purification) | Advantages for Scale-Up | Disadvantages for Scale-Up |

| Solid-Phase Synthesis | 30-60% | >95% | Rapid synthesis, simplified purification between steps. | Higher cost of resins and reagents, potential for incomplete reactions, challenges in monitoring reaction progress directly. |

| Solution-Phase Synthesis | 40-75% | >98% | Lower cost of starting materials, more established for large-scale production, easier to monitor reaction progress. | Time-consuming purification at each step, potential for lower overall yields due to multiple purification steps. |

Solid-phase synthesis is often favored for initial discovery and optimization due to its speed and ease of generating analogs. However, for the production of larger quantities of a specific compound like this compound, solution-phase synthesis may be more cost-effective and scalable, despite the potentially more complex purification procedures.

Amide Bond Formation in Conjugation Strategies

The formation of the amide bond between the ABL-001 precursor and the PEG3 linker is a crucial step in the synthesis of this compound. This reaction is also central to the molecule's intended use, where the terminal carboxylic acid can be further functionalized.

The terminal carboxylic acid of this compound is a key functional handle for further conjugation. This group can be activated to react with a primary or secondary amine on another molecule, forming a stable amide bond. This is a common strategy in bioconjugation and the development of more complex molecules like Proteolysis Targeting Chimeras (PROTACs). researchgate.net The reactivity of the carboxylic acid can be modulated by the choice of activating reagents and reaction conditions.

A variety of coupling reagents can be employed to facilitate the formation of the amide bond by activating the carboxylic acid group. nih.gov The choice of reagent depends on factors such as the stability of the starting materials, the desired reaction conditions, and the need to avoid side reactions like racemization. luxembourg-bio.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : EDC is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. fishersci.co.uk It reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with an amine to form the amide bond. fishersci.co.uk EDC is often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : These are highly efficient coupling reagents that react with carboxylic acids to form active esters. luxembourg-bio.com They are known for their high reactivity and ability to promote coupling with minimal racemization, making them suitable for sensitive substrates. luxembourg-bio.comfishersci.co.uk

N-Hydroxysuccinimide (NHS) esters : Carboxylic acids can be pre-activated as NHS esters. These esters are stable enough to be isolated and purified, and they react efficiently with amines under mild conditions to form amide bonds. This two-step approach can be advantageous when the amine component is valuable or sensitive. nih.gov

The following table summarizes the general characteristics of these common activating reagents:

| Activating Reagent | Mechanism of Action | Common Additives | Key Features |

| EDC | Forms an O-acylisourea intermediate. | NHS, HOBt | Water-soluble byproducts, widely used in aqueous and organic media. interchim.fr |

| HATU | Forms an active ester. | DIPEA, TEA | Very efficient, low racemization, suitable for difficult couplings. luxembourg-bio.comfishersci.co.uk |

| HBTU | Forms an active ester. | DIPEA, TEA | Similar to HATU but can be less reactive in some cases. luxembourg-bio.comfishersci.co.uk |

| NHS esters | Pre-activated stable ester. | None (used in a two-step process) | Allows for isolation of the activated acid, reacts specifically with amines. |

Influence of Reaction Conditions on Conjugation Efficiency in Research Synthesis

The synthesis of this compound involves the formation of an amide bond between the ABL-001 core (or a suitable precursor) and the amine-PEG3-acid linker. Subsequently, the terminal carboxylic acid of this conjugate is used for further coupling reactions. The efficiency of this latter conjugation step, typically an amidation reaction with an amine-containing molecule, is highly dependent on a set of critical reaction parameters.

Key factors influencing the efficiency of conjugating a payload to the terminal carboxylic acid of this compound include the choice of coupling agents, reaction pH, solvent, temperature, and stoichiometry. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed to activate the carboxylic acid. The efficiency of this activation is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, which form a more stable, amine-reactive ester intermediate. thermofisher.com

The reaction pH is a crucial variable. The initial activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. thermofisher.comresearchgate.net However, the subsequent reaction of the activated NHS ester with a primary amine is optimal at a physiological to slightly basic pH of 7.2 to 8.5, where the amine is deprotonated and thus more nucleophilic. thermofisher.comnih.gov Maintaining precise pH control is therefore essential to balance the activation and coupling steps while minimizing hydrolysis of the active ester. nih.govresearchgate.net The choice of buffer is also important; non-amine and non-carboxylate buffers like MES or HEPES are preferred to avoid competing reactions. thermofisher.com

The solvent system must ensure the solubility of all reactants. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used. nih.gov Temperature and reaction time are optimized to ensure completion while minimizing potential degradation of the reactants.

| Condition ID | Coupling System | pH | Solvent | Temperature (°C) | Hypothetical Efficiency (%) |

|---|---|---|---|---|---|

| A | EDC/NHS | 4.7 (Activation), 7.5 (Conjugation) | Aqueous Buffer (MES/PBS) | 25 | 85 |

| B | EDC only | 7.5 | Aqueous Buffer (PBS) | 25 | 55 |

| C | EDC/NHS | 7.5 (Single Step) | Aqueous Buffer (PBS) | 25 | 65 |

| D | EDC/NHS | 4.7 (Activation), 7.5 (Conjugation) | DMSO | 25 | 92 |

| E | EDC/NHS | 4.7 (Activation), 7.5 (Conjugation) | Aqueous Buffer (MES/PBS) | 4 | 78 |

Orthogonal Chemical Strategies for Further Functionalization of this compound

The terminal carboxylic acid of this compound serves as a versatile anchor for orthogonal chemical functionalization. An orthogonal strategy allows for the selective modification of this terminal group without interfering with the pre-existing amide bond or the core ABL-001 structure. This capability is fundamental for the multi-step assembly of complex bioconjugates.

The most direct orthogonal strategy involves the activation of the terminal carboxyl group, as described previously, to form an amide bond with a primary amine on a target molecule. This target could be a protein, a peptide, a nucleic acid, or a fluorescent probe.

Beyond standard amidation, other orthogonal strategies can be employed by first modifying the terminal acid:

Click Chemistry : The carboxylic acid can be derivatized to bear an azide (B81097) or a strained alkyne group. This modification enables highly efficient and specific conjugation to a partner molecule containing the complementary functional group (an alkyne or azide, respectively) via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst. researchgate.net

Hydrazone/Oxime Ligation : The carboxylic acid can be converted into an aldehyde or ketone. This allows for reaction with hydrazide or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively. This bioorthogonal reaction is highly specific and proceeds under mild physiological conditions.

Maleimide (B117702) Chemistry : The terminal acid can be linked to a molecule containing a maleimide group. This functionalized payload can then be specifically conjugated to a thiol group, such as the side chain of a cysteine residue in a protein.

These strategies provide a robust toolbox for chemists to attach this compound to a wide array of biomolecules for targeted research applications.

To create well-defined and homogeneous bioconjugates, such as antibody-drug conjugates (ADCs), it is crucial to attach the this compound payload to a specific site on the biomolecule. nih.govmdpi.comadcreview.com Site-specific conjugation ensures a uniform drug-to-antibody ratio (DAR) and preserves the biological activity of the targeting molecule. ebrary.net Several advanced strategies can be employed to achieve this, using the terminal carboxylic acid of the payload as the starting point for attachment.

Engineered Cysteines : Monoclonal antibodies can be genetically engineered to introduce a free cysteine residue at a specific, solvent-accessible location. nih.govacs.org The this compound, after being functionalized with a maleimide group, can be selectively and covalently attached to the thiol of this engineered cysteine.

Unnatural Amino Acids (UAAs) : This powerful technique involves incorporating an amino acid with a bioorthogonal functional group (e.g., an azide, alkyne, or ketone) into the antibody's polypeptide chain at a desired position. nih.gov The this compound is first modified to contain the complementary reactive handle, enabling a highly specific "click" or oxime ligation reaction to form the final conjugate.

Enzymatic Conjugation : Certain enzymes can be used to catalyze the formation of a bond at a specific site. For example, transglutaminase can create an amide bond between a specific glutamine residue on an antibody (either naturally occurring or engineered) and a primary amine. adcreview.comebrary.net To use this method, the this compound would first be conjugated to a linker containing a suitable primary amine substrate for the enzyme. Another enzymatic approach involves remodeling the glycan structures on the antibody to introduce a reactive handle for subsequent conjugation. researchgate.netjst.go.jp

These site-specific methods represent a significant advancement over older, non-specific conjugation techniques (e.g., targeting native lysines), allowing for the creation of homogeneous and highly characterized research constructs with optimized properties. mdpi.com

| Strategy | Required Antibody Modification | Required Payload Derivatization (from -COOH) | Resulting Linkage |

|---|---|---|---|

| Engineered Cysteine | Site-directed mutagenesis to introduce a Cys residue | Amidation with a maleimide-amine linker | Thioether |

| Unnatural Amino Acid (UAA) | Genetic incorporation of a UAA (e.g., with azide group) | Amidation with an alkyne-amine linker | Triazole (via Click Chemistry) |

| Enzymatic (Transglutaminase) | Engineered glutamine tag (Q-tag) | Amidation with a primary amine linker (e.g., cadaverine) | Amide |

| Glycan Remodeling | Enzymatic modification of Fc-glycans to introduce a reactive handle (e.g., azide) | Amidation with an alkyne-amine linker | Triazole (via Click Chemistry) |

Molecular Design Principles and Structural Functional Relationships of Abl 001 Amide Peg3 Acid in Chemical Probes

Role of the Polyethylene (B3416737) Glycol (PEG3) Spacer in Conjugate Design

Polyethylene glycol (PEG) linkers are frequently incorporated into the design of complex bioconjugates and chemical probes due to their unique physicochemical properties. axispharm.comlifetein.com The PEG3 spacer in ABL-001-Amide-PEG3-acid, consisting of three ethylene (B1197577) glycol units, is a critical element that imparts several advantageous characteristics essential for its application in biological research.

Table 1: Physicochemical Contributions of the PEG3 Spacer

| Property | Contribution of PEG3 Spacer | Reference |

|---|---|---|

| Solubility | Increases solubility in aqueous media by adding a hydrophilic segment. | axispharm.comprecisepeg.com |

| Flexibility | Provides a flexible, rotatable chain, allowing for conformational adjustments. | lifetein.comnih.gov |

| Non-Specific Binding | Reduces interactions with proteins and surfaces through steric hindrance. | nih.govrsc.org |

In the context of bifunctional molecules like PROTACs, the linker connecting the target-binding moiety (like ABL-001) and another functional unit (e.g., an E3 ligase ligand) plays a crucial role in enabling the formation of a productive ternary complex (Target:PROTAC:E3 Ligase). The PEG3 spacer provides conformational flexibility, allowing the two ends of the molecule to adopt optimal spatial orientations for simultaneous binding. lifetein.comfrontiersin.org The length and flexibility of the PEG chain are tunable parameters that permit precise spatial control between the conjugated molecules, which is essential for the efficacy of the resulting probe. precisepeg.com While providing flexibility, the defined length of the PEG3 unit helps to maintain a specific distance and geometry required for effective protein-protein interactions within the ternary complex. frontiersin.org

A common challenge in in vitro assays is the non-specific binding of probes to proteins or plastic surfaces, which can lead to false positives or high background signals. PEGylation is a well-established strategy to mitigate these unwanted interactions. nih.gov The flexible PEG chains create a hydrophilic shield around the molecule, which can sterically hinder non-specific adsorption to plasma proteins and other biological surfaces. nih.gov This property is crucial for reducing opsonization (the binding of plasma proteins) and improving the reliability of in vitro experiments. nih.gov While PEGylation significantly reduces non-specific binding, it may not eliminate it entirely, as some proteins can still interact with the PEG chains themselves. nih.govmdpi.com

Contribution of the Amide Linkage to Conjugate Stability

The choice of linkage chemistry is paramount to the stability and utility of a chemical probe. The amide bond connecting the ABL-001 moiety to the PEG3 spacer is selected for its exceptional stability.

The amide bond is one of the most stable covalent linkages in organic chemistry and biochemistry. nih.gov Its high stability is attributed to resonance delocalization between the oxygen, carbon, and nitrogen atoms, which imparts a partial double-bond character to the C-N bond and makes it resistant to hydrolysis. nih.gov

In typical in vitro research environments, which often involve aqueous buffers at physiological pH (around 7.4) and temperature (37°C), the amide bond is exceptionally stable. nih.gov The spontaneous hydrolysis of an amide bond under these conditions is extremely slow, with a half-life estimated to be hundreds of years. nih.gov While proteases can catalyze the cleavage of amide bonds in proteins, the amide linkage in a synthetic probe like this compound is generally not a substrate for common proteases unless it is specifically designed to be. nih.gov This inherent stability ensures the structural integrity of the conjugate throughout the course of an experiment, preventing the premature separation of its components.

Table 2: Characteristics of the Amide Linkage in a Research Context

| Characteristic | Description | Reference |

|---|---|---|

| Chemical Stability | Highly resistant to hydrolysis under neutral pH conditions due to resonance stabilization. | nih.gov |

| Biological Stability | Generally resistant to cleavage by non-specific proteases in in vitro settings. | nih.gov |

| Formation | Can be readily formed by reacting a carboxylic acid (on the PEG3 spacer) with an amine (on ABL-001 or vice versa) using standard coupling reagents. | |

Design Considerations for the ABL-001 Moiety in Targeted Research Tools

ABL-001, also known as asciminib, is a highly specific allosteric inhibitor of the BCR-ABL1 kinase. sunyempire.edu Unlike traditional ATP-competitive kinase inhibitors, ABL-001 binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation. sunyempire.edurepec.org This distinct mechanism of action makes it a valuable component for targeted research tools.

When incorporating ABL-001 into a chemical probe or a bifunctional degrader, the primary design consideration is the point of attachment for the linker. nih.govescholarship.org The linker must be connected to a position on the ABL-001 molecule that is solvent-exposed and does not interfere with its binding to the myristoyl pocket of BCR-ABL. frontiersin.org An inappropriate attachment point could abolish the affinity of the warhead for its target, rendering the entire conjugate inactive. nih.gov

The goal of including the ABL-001 moiety is to use its high affinity and selectivity to "recruit" the BCR-ABL protein. escholarship.orgnih.gov In a PROTAC, for example, ABL-001 serves as the "warhead" that binds to the protein of interest (BCR-ABL), while the other end of the molecule recruits an E3 ubiquitin ligase. nih.govnih.gov The successful formation of the ternary complex is critically dependent on the ABL-001 moiety maintaining its native binding affinity and mode. Therefore, structural biology data or extensive structure-activity relationship (SAR) studies are often employed to identify suitable linker attachment points that preserve the inhibitory function of ABL-001. frontiersin.orgnih.gov

Structural Modifications of ABL-001 and their Impact on Ligand-Target Interactions in Research Models

ABL-001 is a potent and selective allosteric inhibitor of the Bcr-Abl kinase, binding to the myristoyl pocket of the ABL1 kinase domain. chemicalprobes.orgselleckchem.com This binding is distinct from ATP-competitive inhibitors and effectively locks the kinase in an inactive conformation. cofc.edu The development of this compound as a chemical probe involves the strategic modification of the parent ABL-001 molecule. The addition of the "Amide-PEG3-acid" linker is a critical structural alteration designed to enable the conjugation of ABL-001 to other molecules, such as fluorescent dyes or E3 ligase ligands for the creation of PROTACs (Proteolysis Targeting Chimeras), without significantly compromising its inhibitory activity. medchemexpress.com

The core principle of this modification is to maintain the essential pharmacophore of ABL-001 that is responsible for its high-affinity binding to the myristoyl pocket. Structural studies of ABL-001 in complex with the ABL kinase domain have identified solvent-exposed regions of the inhibitor that can be modified without disrupting the key interactions with the target protein. The "Amide-PEG3-acid" linker is attached at such a position.

The impact of this structural modification on ligand-target interactions is a crucial aspect of the probe's design. While extensive, publicly available research data specifically detailing the binding kinetics of this compound is limited, the principles of chemical probe design suggest that the introduction of the linker is optimized to have a minimal effect on the binding affinity (IC50 or Kd) of the ABL-001 warhead to the Bcr-Abl protein. The flexible nature of the PEG (polyethylene glycol) linker can help to position the attached functional moiety away from the binding interface, thereby preserving the original interactions of the parent inhibitor.

Research on similar chemical probes and PROTACs has shown that the nature and length of the linker can influence the biological activity of the resulting conjugate. For instance, in the context of PROTACs, the linker plays a critical role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.

Below is an illustrative data table based on hypothetical research findings, demonstrating the potential impact of such modifications on the inhibitory activity of ABL-001.

| Compound | Modification | Bcr-Abl IC50 (nM) | Cellular Proliferation IC50 (nM) |

|---|---|---|---|

| ABL-001 (Asciminib) | Parent Compound | 0.5 | 1.2 |

| This compound | Amide-PEG3-acid Linker | 1.2 | 3.5 |

| ABL-001-Amide-PEG6-acid | Longer PEG Linker | 2.5 | 7.8 |

Rational Design for Solvent-Exposed Linker Attachment Points

The rational design of this compound hinges on the identification of a suitable attachment point for the linker on the ABL-001 scaffold. This process relies heavily on structural biology data, such as X-ray co-crystal structures of ABL-001 bound to the ABL kinase domain. These structures reveal the orientation of the inhibitor within the myristoyl pocket and highlight which parts of the molecule are exposed to the solvent.

A solvent-exposed attachment point is crucial for several reasons:

Preservation of Binding Affinity: Attaching a linker to a part of the molecule that is buried within the protein pocket would sterically clash with the protein, leading to a significant loss of binding affinity and inhibitory activity.

Accessibility for Conjugation: The linker's terminal functional group (in this case, a carboxylic acid) needs to be accessible to react with a corresponding functional group on another molecule (e.g., an amine on a fluorescent dye).

Functional Orientation: For applications like PROTACs, the linker must position the recruited protein (e.g., an E3 ligase) in a productive orientation relative to the target protein to enable the desired biological outcome.

In the case of ABL-001, molecular modeling and structural analysis would guide the selection of a non-critical region for modification. The "Amide" portion of the linker name suggests that the connection to the ABL-001 core is through an amide bond, a common and stable linkage in medicinal chemistry. The "PEG3" component indicates a polyethylene glycol chain with three repeating ethylene glycol units, which provides flexibility and hydrophilicity to the linker. The terminal "acid" (carboxylic acid) group serves as a versatile chemical handle for conjugation.

The choice of a PEG linker is also strategic. PEG linkers are known to be biocompatible, water-soluble, and conformationally flexible. This flexibility can be advantageous in chemical probes, as it allows the attached molecule to adopt various orientations, increasing the likelihood of a productive interaction in complex biological systems.

The following table summarizes the key considerations in the rational design of the linker attachment for this compound.

| Design Principle | Rationale | Consequence for this compound |

|---|---|---|

| Solvent-Exposed Attachment | Avoids steric hindrance with the target protein. | Maintains high binding affinity of the ABL-001 warhead. |

| Chemically Stable Linkage (Amide) | Ensures the integrity of the probe in biological assays. | The probe does not prematurely break down. |

| Flexible Linker (PEG3) | Allows for optimal positioning of the conjugated molecule. | Enhances the functionality of the probe in diverse applications. |

| Terminal Reactive Handle (Acid) | Facilitates straightforward conjugation to other molecules. | Enables the creation of various functional probes (e.g., fluorescent, biotinylated, PROTACs). |

Applications of Abl 001 Amide Peg3 Acid in Targeted Protein Degradation Protac Research

Role as a Constituent Linker in PROTAC Molecule Design

The design of a successful PROTAC hinges on the optimal combination of a "warhead" that binds the protein of interest (POI), an E3 ligase ligand, and a linker that connects them. "ABL-001-Amide-PEG3-acid" represents a bifunctional linker designed for incorporation into PROTACs targeting the ABL kinase.

ABL-001, also known as asciminib, is a potent allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase. This distinct binding site makes it an attractive warhead for PROTACs, as it can be combined with ATP-site inhibitors for a dual-targeting approach. The "Amide-PEG3-acid" portion of the molecule is a linker designed for conjugation. The terminal carboxylic acid allows for a stable amide bond formation with an E3 ligase ligand, while the other end is designed to be attached to the ABL-001 warhead.

Connecting Target Protein Ligands (e.g., ABL kinase binders) to E3 Ubiquitin Ligase Ligands (e.g., VHL)

The primary role of a linker like this compound in a PROTAC is to bridge the ABL kinase binder (the ABL-001 moiety) and a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This connection is crucial for inducing the proximity of the target protein to the E3 ligase. Once the PROTAC brings the ABL kinase and the E3 ligase together, the E3 ligase can tag the kinase with ubiquitin, marking it for degradation by the proteasome. The choice of E3 ligase ligand is a critical design element, with VHL and CRBN being the most commonly used in PROTAC development.

Mechanistic Studies of PROTACs Incorporating this compound

The effectiveness of a PROTAC is not solely dependent on the binding affinities of its two ends but is profoundly influenced by the linker connecting them. The "Amide-PEG3-acid" linker, with its defined length and composition, plays a vital role in the mechanism of action of the resulting PROTAC.

Facilitation of Ternary Complex Formation (E3 Ligase-PROTAC-Protein of Interest)

The central event in PROTAC-mediated protein degradation is the formation of a stable ternary complex, consisting of the E3 ligase, the PROTAC, and the target protein. The linker is not just a passive spacer but an active participant in the formation and stability of this complex. The length, rigidity, and chemical nature of the linker dictate the relative orientation of the E3 ligase and the target protein, which is critical for efficient ubiquitination. The PEG3 (polyethylene glycol) component of the linker provides flexibility and favorable physicochemical properties, such as increased solubility.

Understanding Linker Length and Composition ("Linkerology") in Regulating PROTAC Efficacy and Selectivity in Research Models

The field of "linkerology" investigates how the linker's properties influence a PROTAC's performance. Studies on BCR-ABL targeting PROTACs have shown that linker length is a critical parameter for degradation efficiency. For instance, research with dasatinib-based PROTACs utilizing PEG linkers of varying lengths (PEG1 to PEG4) revealed that the shortest PEG linker (PEG1) was the most effective in inducing BCR-ABL degradation. nih.gov This highlights that a longer linker is not always better and that optimal linker length is target- and system-dependent.

The composition of the linker also impacts PROTAC activity. The amide bond in "this compound" offers metabolic stability, while the PEG3 chain can improve solubility and cell permeability. The choice between a PEG-based linker and a more rigid alkyl chain can significantly affect the stability of the ternary complex and, consequently, the degradation efficacy.

Investigation of Ubiquitin Transfer to Targeted Proteins in In Vitro Systems

Once a stable ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. In vitro ubiquitination assays are essential for confirming that a PROTAC can induce this key step. These assays typically involve incubating the purified target protein, E3 ligase complex, E1 and E2 enzymes, ubiquitin, ATP, and the PROTAC. The subsequent polyubiquitination of the target protein can then be detected by western blotting. The efficiency of this process is directly related to the geometry of the ternary complex, which is controlled by the linker.

Applications of Abl 001 Amide Peg3 Acid in Antibody Drug Conjugate Adc Research

Utilization as a Linker Component in ADC Design

In ADC design, the linker is a critical component that connects the antibody to the cytotoxic payload, influencing the ADC's stability, solubility, and mechanism of action. ABL-001-Amide-PEG3-acid serves as a payload already equipped with a linker, simplifying the conjugation process. The PEG3 moiety is a short, hydrophilic spacer that can improve the aqueous solubility of the resulting ADC, which is particularly important when dealing with hydrophobic payloads. Improved solubility helps to prevent aggregation, which can lead to rapid clearance from circulation and reduced efficacy. The defined length of the monodisperse PEG3 linker also contributes to the generation of more homogeneous ADC constructs compared to traditional polydisperse PEG linkers.

The terminal carboxylic acid group on the this compound linker is the primary site for conjugation to an antibody. This is typically achieved through amide bond formation with the ε-amino groups of lysine (B10760008) residues present on the antibody surface. This is a conventional and widely used conjugation strategy.

The process generally involves two steps:

Activation of the Carboxylic Acid: The carboxylic acid on the linker is first activated to make it more reactive towards the amine groups on the antibody. This is commonly done by converting it into an N-hydroxysuccinimide (NHS) ester in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction with Antibody: The activated linker-payload is then reacted with the monoclonal antibody in a buffered aqueous solution. The NHS ester reacts with the lysine residues on the antibody to form a stable amide bond, covalently linking the ABL-001 payload to the mAb.

This lysine-based conjugation is a stochastic process, meaning it can occur on multiple accessible lysine residues, leading to a heterogeneous mixture of ADCs with varying numbers of attached drug molecules.

| Conjugation Site | Reactive Group on Linker | Resulting Bond | Key Characteristics |

|---|---|---|---|

| Lysine (ε-amino group) | NHS-ester (activated from acid) | Amide | Well-established, results in heterogeneous DAR |

| Cysteine (thiol group, from reduced interchain disulfides) | Maleimide (B117702) | Thioether | Site-specific potential, can lead to more homogeneous ADCs |

| Engineered Amino Acids | Various (e.g., Azide (B81097) for click chemistry) | Triazole | Highly site-specific, produces homogeneous ADCs with precise DAR |

Linker Chemistry and Payload Release Mechanisms in Research ADCs

The linker's chemistry dictates how and where the cytotoxic payload is released from the antibody. Linkers are broadly categorized as either cleavable or non-cleavable, a fundamental design choice that profoundly impacts the ADC's mechanism of action and therapeutic window.

The this compound linker, based on its simple amide and PEG structure, would function as a non-cleavable linker .

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome of a target cell to release the payload. After the ADC is internalized, lysosomal proteases digest the antibody into amino acids, liberating the drug molecule still attached to the linker and the single amino acid (lysine) to which it was conjugated. The primary advantage of this strategy is high plasma stability, as there is no specific chemical trigger for premature drug release in circulation, which is expected to reduce off-target toxicity. However, the resulting drug-linker-amino acid catabolite must retain its cytotoxic activity.

Cleavable Linkers: In contrast, cleavable linkers are designed to be stable in the bloodstream but are broken by specific conditions prevalent inside tumor cells, such as low pH in endosomes/lysosomes or the presence of specific enzymes like cathepsins. This allows for the release of the unmodified or near-unmodified payload. This strategy can also lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.

| Linker Type | Release Mechanism | Advantage in Research Models | Disadvantage in Research Models |

|---|---|---|---|

| Non-Cleavable (e.g., this compound) | Antibody degradation in lysosome | High plasma stability, lower off-target toxicity. | Payload must be active with linker remnant; no bystander effect. |

| Cleavable (e.g., Val-Cit-PABC) | Enzymatic cleavage (e.g., by Cathepsin B) | Potent bystander effect, release of unmodified payload. | Potential for premature cleavage in circulation, leading to off-target toxicity. |

| Cleavable (e.g., Hydrazone) | Acid-hydrolysis in lysosome (low pH) | Tumor microenvironment-specific release. | Can have lower plasma stability compared to other types. |

For ADCs employing non-cleavable linkers like this compound, the concept of specific enzymatic cleavage of the linker itself does not apply. Instead, the release kinetics are governed by the rate of ADC internalization and the subsequent proteolytic degradation of the antibody carrier by a host of lysosomal proteases.

Upon binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. The lysosome contains a variety of proteases, such as cathepsins (e.g., Cathepsin B) and other hydrolases, that function optimally at a low pH. These enzymes systematically break down the antibody into its constituent amino acids. The payload, ABL001, is ultimately released as a complex: ABL-001-Amide-PEG3-amide-lysine. The rate of this process depends on the specific antibody, the target antigen's internalization rate, and the efficiency of lysosomal processing in the particular cancer cell line being studied.

In contrast, research on cleavable linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, focuses heavily on the specific cleavage kinetics by enzymes like Cathepsin B, which is often overexpressed in tumor cells. Studies have shown that the steric hindrance of the antibody can significantly slow the cleavage rate compared to the free linker-payload, and the inclusion of PEG moieties can further influence enzyme access to the cleavage site.

Impact on Antibody-Drug Ratio (DAR) and Homogeneity in Research Conjugates

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It significantly influences the ADC's potency, pharmacokinetics, and therapeutic index.

Using a traditional lysine conjugation strategy with this compound would result in a heterogeneous ADC product. This mixture contains antibodies with varying DARs (e.g., 0, 1, 2, 3, 4, etc.), each exhibiting different biophysical and pharmacological properties. Highly loaded species (high DAR) can be more potent but are often prone to aggregation and faster clearance, while lower DAR species may have better pharmacokinetics but insufficient potency. An average DAR of 2 to 4 is often considered optimal.

| Linker Feature | Impact on Conjugation | Effect on ADC Properties |

|---|---|---|

| Stochastic Lysine Conjugation | Reacts with multiple available lysines. | Heterogeneous mixture of species with a range of DARs (e.g., DAR 0-8). |

| Hydrophilic PEG3 Spacer | Improves solubility of the linker-payload. | Reduces aggregation, potentially allowing for higher average DAR with better stability and pharmacokinetics. |

| Site-Specific Conjugation (Hypothetical) | Targets engineered cysteines or non-natural amino acids. | Produces a homogeneous ADC with a precisely defined DAR (e.g., DAR 2 or 4). |

Applications As Fluorescent Probes and Labeled Chemicals in Chemical Biology

Design and Synthesis of ABL-001-Amide-PEG3-acid-Based Fluorescent Probes

The synthesis of a fluorescent probe based on this compound would involve the covalent attachment of a fluorescent dye to the terminal carboxylic acid of the PEG linker. The choice of dye would depend on the specific experimental requirements, such as the desired excitation and emission wavelengths, brightness, and photostability.

The carboxylic acid group of this compound could be activated to form an active ester, which would then readily react with an amine-functionalized fluorescent dye to form a stable amide bond. A variety of fluorescent dyes with different spectral properties, such as fluorescein, rhodamine, cyanine (B1664457) dyes, or others, could potentially be used. The resulting fluorescent probe would retain the ABL-001 core for target binding and a fluorescent tail for detection.

Table 1: Potential Fluorescent Dyes for Conjugation to this compound

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Key Features |

|---|---|---|---|

| Fluorescein | ~494 | ~518 | Bright green fluorescence, pH-sensitive. |

| Rhodamine B | ~555 | ~580 | Bright orange-red fluorescence, photostable. |

| Cyanine3 (Cy3) | ~550 | ~570 | Bright orange fluorescence, commonly used in imaging. |

This table represents a hypothetical selection of dyes that could be conjugated to this compound based on standard bioconjugation chemistry. No specific data exists for these conjugations.

Use in Cellular Imaging and Localization Studies (In Vitro Cell Models)

A fluorescently labeled this compound could be used to visualize the subcellular localization of the ABL kinase in cancer cell lines. By incubating cells with the probe and using fluorescence microscopy, researchers could potentially track the distribution and dynamics of the ABL kinase in response to various stimuli or in different phases of the cell cycle. Such studies would be invaluable for understanding the complex roles of ABL kinase in both normal and pathological cellular processes.

Application in Target Engagement and Mechanism of Action Studies (e.g., Photoaffinity Labeling)

To create a photoaffinity probe, this compound would need to be conjugated to a photoreactive group, such as a diazirine or benzophenone, in addition to an affinity tag like biotin (B1667282). Upon binding to the ABL kinase, the photoreactive group could be activated by UV light to form a covalent bond with the target protein. The biotin tag would then allow for the enrichment and identification of the labeled protein and its binding partners, providing direct evidence of target engagement and helping to elucidate the mechanism of action.

Table 2: Potential Components of an this compound-Based Photoaffinity Probe

| Component | Function | Example |

|---|---|---|

| Targeting Moiety | Binds to the ABL kinase myristate pocket. | ABL-001 |

| Linker | Provides spacing and improves solubility. | Amide-PEG3-acid |

| Photoreactive Group | Forms a covalent bond upon UV activation. | Diazirine, Benzophenone |

This table outlines the theoretical components for a photoaffinity probe derived from this compound. The synthesis and application of such a probe have not been reported.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Confirmation in Research Samples

Spectroscopic methods are essential for the detailed structural elucidation of novel chemical entities like ABL-001-Amide-PEG3-acid. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, in particular, provide comprehensive information regarding the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the covalent structure of this compound. Both ¹H and ¹³C NMR spectra are utilized to verify the integrity of the ABL-001 core structure, the successful attachment of the PEG linker, and the presence of the terminal carboxylic acid. rsc.orgnih.gov The characteristic signals of the PEG linker, typically appearing in the 3.5-3.7 ppm range in ¹H NMR, are key indicators of the modification. intertek.comrsc.org The integration of these signals relative to the aromatic protons of the ABL-001 moiety can be used to confirm the length of the PEG chain. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.5 - 7.0 | m | Multiple | Aromatic protons of ABL-001 core |

| 3.65 | s | ~12H | Methylene protons of PEG3 linker (-OCH₂CH₂O-) |

| 3.55 | t | 2H | Methylene protons adjacent to amide |

Note: This data is representative and intended for illustrative purposes.

Fourier-Transform Infrared (FTIR) Spectroscopy complements NMR by providing information about the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amide linkage, the ether groups of the PEG linker, and the carboxylic acid. The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ would correspond to the C=O stretch of the same group. The amide I and amide II bands would further confirm the amide linkage.

Chromatographic Methods for Purity Assessment and Isolation of Conjugates

Chromatographic techniques are central to assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for these purposes due to its high resolution and sensitivity. rsc.orgwaters.com

A reversed-phase HPLC (RP-HPLC) method would typically be developed to separate the final product from any unreacted starting materials, such as ABL-001, and other synthesis-related impurities. wuxiapptec.comwuxiapptec.com The method's parameters, including the column type (e.g., C18), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) with an additive such as trifluoroacetic acid), and gradient elution profile, are optimized to achieve baseline separation of all components. waters.com The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Table 2: Typical HPLC Purity Analysis of a Research Batch of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.5 min |

| Purity | >98% |

Note: This data is representative and intended for illustrative purposes.

For the isolation of larger quantities of the compound for further research, preparative HPLC is utilized, employing a similar chromatographic principle but with a larger column and higher flow rates to handle the increased sample load. rsc.org

Mass Spectrometry for Molecular Weight and Conjugation Site Verification

Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight of this compound, thereby confirming its elemental composition. nih.govnih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an accurate mass measurement that can be compared to the calculated theoretical mass of the molecule. rsc.org

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can be used to further confirm the structure of the molecule. nih.gov By inducing fragmentation of the parent ion, characteristic fragment ions corresponding to the ABL-001 core and the PEG linker can be identified, verifying the correct connectivity of the different components of the molecule. This is particularly important for confirming that the linker is attached at the intended site on the ABL-001 scaffold.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | ESI+ |

| Calculated Exact Mass ([M+H]⁺) | Calculated value for C₃₀H₃₅ClF₂N₅O₅ |

| Observed m/z | Observed value ± 5 ppm |

| Formula Confirmation | Confirmed |

Note: The exact mass would be calculated based on the precise chemical formula of the ABL-001 core plus the Amide-PEG3-acid linker.

Biophysical Assays for Ternary Complex Formation and Binding Kinetics (e.g., Isothermal Titration Calorimetry, AlphaScreen)

Should this compound be utilized as a component of a PROTAC, biophysical assays are crucial for characterizing its ability to induce the formation of a ternary complex between a target protein and an E3 ligase. nih.govresearchgate.net These assays provide quantitative data on the binding affinities and kinetics of these interactions.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.govjove.com ITC can be used to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the binding of the PROTAC to its target protein and E3 ligase individually, as well as the formation of the ternary complex. springernature.combiorxiv.org The cooperativity of ternary complex formation, a critical parameter for PROTAC efficacy, can also be quantified using ITC. nih.gov

Table 4: Representative ITC Data for a PROTAC Incorporating this compound

| Binding Interaction | K_d (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|

| PROTAC to Target Protein | 50 | -8.5 | 2.0 |

| PROTAC to E3 Ligase | 250 | -6.2 | 1.5 |

Note: This data is representative and intended for illustrative purposes.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is well-suited for high-throughput screening and characterization of protein-protein interactions. nih.govnih.govresearchgate.net In the context of a PROTAC, an AlphaScreen assay can be designed to detect the proximity of the target protein and the E3 ligase that is induced by the PROTAC. frontiersin.org This assay can be used to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for ternary complex formation, providing a measure of the PROTAC's potency in a biochemical setting. nih.govresearchgate.net

Table 5: Representative AlphaScreen Data for Ternary Complex Formation

| Assay Parameter | Value |

|---|---|

| Target Protein Concentration | 10 nM |

| E3 Ligase Concentration | 20 nM |

| PROTAC IC50 | 100 nM |

| Z'-factor | > 0.7 |

Note: This data is representative and intended for illustrative purposes.

Emerging Research Directions and Future Prospects

Rational Design of Next-Generation Functionalized Linkers

The linker component of a heterobifunctional molecule like ABL-001-Amide-PEG3-acid is a critical determinant of its biological activity. Research is increasingly focused on moving beyond simple spacer functions to develop "functionalized" linkers that impart specific, desirable properties to the molecule. For ABL-001-based compounds, the rational design of next-generation linkers is exploring several avenues:

Conformational Control: The flexibility of the linker is crucial for allowing the "warhead" (ABL-001) and the other functional end of the molecule to bind to their respective target proteins simultaneously and effectively. explorationpub.com Research is ongoing into the incorporation of more rigid or conformationally restricted linker elements to optimize the presentation of the binding domains and enhance the stability of the resulting protein complexes.

Introduction of Cleavable Moieties: For applications in drug delivery, linkers that can be cleaved under specific physiological conditions (e.g., in the low pH of a tumor microenvironment or in the presence of specific enzymes) are being developed. This allows for the controlled release of the active "warhead" at the site of action, potentially reducing off-target effects.

| Linker Component | Function | Emerging Research Direction |

| Amide Bond | Provides a stable connection point. | Introduction of photocleavable or enzyme-labile amide analogs for controlled release. |

| PEG3 Unit | Enhances solubility and provides spatial separation. | Optimization of PEG length for improved pharmacokinetics and ternary complex formation in PROTACs. |

| Terminal Acid | Allows for further chemical modification and conjugation. | Use of bioorthogonal handles for in vivo click chemistry applications. |

Integration into Novel Chemical Biology Platforms

The this compound structure is a versatile scaffold for integration into a variety of novel chemical biology platforms. Its bifunctional nature, with a specific protein-binding moiety and a reactive handle, makes it ideal for applications beyond simple inhibition.

One of the most promising areas is the development of PROTACs . nih.gov In this context, the terminal carboxylic acid of this compound would be conjugated to a ligand for an E3 ubiquitin ligase. The resulting PROTAC would then bring the Bcr-Abl protein into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of Bcr-Abl by the proteasome. scispace.com This approach offers a catalytic mode of action and has the potential to overcome resistance mechanisms associated with traditional inhibitors. nih.gov

Other emerging platforms include:

Antibody-Drug Conjugates (ADCs): The this compound could be attached to a monoclonal antibody that targets a specific cell surface antigen on cancer cells. This would allow for the targeted delivery of the potent ABL-001 warhead directly to the tumor site, increasing efficacy and reducing systemic toxicity. The PEG linker in this context helps to improve the solubility and stability of the ADC. bioglyco.combiochempeg.com

Molecular Glues: While structurally distinct from PROTACs, the principles of inducing protein-protein interactions can be applied. Derivatives of this compound could be designed to act as "molecular glues," stabilizing the interaction between Bcr-Abl and a protein that leads to its inactivation or degradation. nih.gov

Expansion of Application in Diverse Targeted Research Modalities

The unique properties of this compound are enabling its application in a growing number of targeted research modalities. The ability to specifically target the ABL myristoyl pocket with ABL-001 provides a powerful tool for studying the biology of Bcr-Abl and related kinases.

Target Validation and Probe Development: Fluorescently labeling the terminal acid of this compound can create chemical probes for use in cellular imaging and biochemical assays. These probes can be used to visualize the localization of Bcr-Abl within the cell and to study its interactions with other proteins.

Targeted Drug Delivery Systems: Beyond ADCs, this compound can be incorporated into other targeted delivery systems, such as liposomes and nanoparticles. bioglyco.com The PEG linker can help to stabilize these formulations and prolong their circulation time in the body.

Combinatorial Therapies: The targeted nature of this compound makes it an attractive candidate for combination therapies. By selectively targeting Bcr-Abl, it may be possible to enhance the efficacy of other chemotherapeutic agents while minimizing overlapping toxicities.

Computational Modeling and In Silico Approaches for Linker Optimization in Research Tool Design

Computational modeling and in silico approaches are becoming indispensable tools for the rational design and optimization of complex molecules like this compound. researchgate.net These methods allow researchers to predict the properties and behavior of different linker designs before undertaking time-consuming and expensive laboratory synthesis.

Key areas where computational modeling is being applied include:

Binding Affinity Prediction: Docking studies can be used to predict the binding affinity of the ABL-001 warhead for the Bcr-Abl protein and to assess how different linkers might affect this interaction.

ADME/Tox Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of different this compound derivatives. This information can be used to prioritize candidates for further development.

| Computational Method | Application in Linker Optimization |

| Molecular Dynamics | Predicting linker flexibility and conformational preferences. |

| Docking Simulations | Estimating the impact of the linker on warhead binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity and ADME/Tox properties. |

Development of this compound Derivatives for Probing Undruggable Targets in Research Contexts

While ABL-001 itself targets the "druggable" Bcr-Abl kinase, the principles behind the design of this compound are being extended to the challenging area of "undruggable" targets. nih.govmdpi.com These are proteins that lack well-defined binding pockets and are therefore difficult to target with traditional small molecule inhibitors.

The PROTAC strategy, for which this compound is a precursor, is a key approach for tackling undruggable targets. researchgate.net By hijacking the cell's own protein degradation machinery, it is possible to eliminate target proteins without the need for high-affinity binding to a functional site.

Research in this area is focused on:

Developing Novel Warheads: Identifying and developing ligands that can bind to undruggable targets, even with low affinity, is a major focus. These ligands can then be incorporated into PROTACs and other targeted degradation platforms.

Expanding the E3 Ligase Toolbox: Currently, only a handful of E3 ligases are commonly used in PROTAC design. Identifying new E3 ligases with different tissue expression patterns and substrate specificities will expand the scope of the PROTAC technology.

Targeting Transcription Factors and Scaffolding Proteins: Many undruggable targets are transcription factors and scaffolding proteins that function through protein-protein interactions. nih.gov The development of PROTACs and other bifunctional molecules based on the this compound template offers a promising strategy for targeting these challenging proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.